

# Application Note: Spectrophotometric Determination of Strontium Ranelate in Solution

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## Compound of Interest

Compound Name: Strontium Ranelate (Standard)

Cat. No.: B15558086

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Strontium ranelate is a therapeutic agent utilized in the management of osteoporosis. It uniquely features a dual mechanism of action, concurrently stimulating bone formation and inhibiting bone resorption, thereby recalibrating bone turnover to favor an increase in bone mass and enhance bone strength.[1][2] Accurate and precise analytical methods are imperative for the quantitative analysis of strontium ranelate in bulk drug substances and pharmaceutical formulations to ensure quality and efficacy. This application note details a validated UV-Vis spectrophotometric method for the determination of strontium ranelate, offering a simple, rapid, and cost-effective alternative to more complex chromatographic techniques.[3] The method is based on the absorption of ultraviolet radiation by the strontium ranelate molecule in solution.

## Quantitative Data Summary

The following tables summarize the key validation parameters for the spectrophotometric determination of strontium ranelate, compiled from various validated methods. These parameters demonstrate the method's suitability for its intended purpose.

Table 1: Method Characteristics

Parameter	Value	Reference
Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )	321 - 323 nm	[3][4][5]
Solvent/Diluent	0.1N HCl: Methanol (3:1 v/v)	
0.1% v/v Trichloroacetic Acid	[4]	
Monobasic potassium phosphate buffer (pH 3)	[5]	

Table 2: Linearity Data

Linearity Range ( $\mu\text{g/mL}$ )	Correlation Coefficient ( $r^2$ )	Reference
5 - 50	Not Specified	
5 - 100	> 0.999	[3][4]
4 - 28	Not Specified	[3]
2 - 20	0.9981	[5]

Table 3: Accuracy and Precision

Parameter	Value	Reference
Accuracy (% Recovery)	96.86 - 104.54%	
	98.87 - 100.41%	[4]
	103.21%	[5]
Precision (%RSD)	Low values of %RSD	
Intra-day Precision (%RSD)	0.53 - 1.24%	[4]
Inter-day Precision (%RSD)	1.11%	[4]

Table 4: Limits of Detection and Quantification

Parameter	Value (µg/mL)	Reference
Limit of Detection (LOD)	0.2263	
1.13	[4]	
Limit of Quantification (LOQ)	0.68	
3.77	[4]	

## Experimental Protocol

This protocol describes a general procedure for the spectrophotometric determination of strontium ranelate. It is recommended to validate the method for specific laboratory conditions and sample matrices.

### 1. Instrumentation

- A PC-based double beam UV-Visible spectrophotometer with 1 cm matched quartz cells and a spectral bandwidth of 2 nm is suitable for this analysis.[3]

### 2. Reagents and Materials

- Strontium Ranelate reference standard
- Methanol (AR grade)
- Hydrochloric Acid (AR grade)
- Double distilled water
- Volumetric flasks
- Pipettes
- Whatman filter paper No. 41 or equivalent

### 3. Preparation of Solutions

### 3.1. Preparation of Solvent

- Prepare a solvent mixture of 0.1N Hydrochloric Acid and Methanol in a ratio of 3:1 (v/v). For example, to prepare 100 mL of the solvent, mix 75 mL of 0.1N HCl with 25 mL of methanol.

### 3.2. Preparation of Standard Stock Solution (100 µg/mL)

- Accurately weigh 10 mg of Strontium Ranelate reference standard.
- Transfer the weighed standard into a 100 mL volumetric flask.
- Dissolve the standard in approximately 80 mL of the solvent mixture.
- Make up the volume to 100 mL with the solvent to obtain a final concentration of 100 µg/mL.

### 3.3. Preparation of Working Standard Solutions

- From the standard stock solution, prepare a series of working standard solutions in the desired linear range (e.g., 5-50 µg/mL) by appropriate dilution with the solvent.

## 4. Spectrophotometric Analysis

### 4.1. Determination of Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )

- Pipette an aliquot of a working standard solution (e.g., 10 µg/mL) into a 1 cm quartz cell.
- Scan the solution over a wavelength range of 200-400 nm using the solvent as a blank.
- The wavelength at which maximum absorbance is observed is the  $\lambda_{\text{max}}$ , which should be approximately 323 nm.

### 4.2. Preparation of Calibration Curve

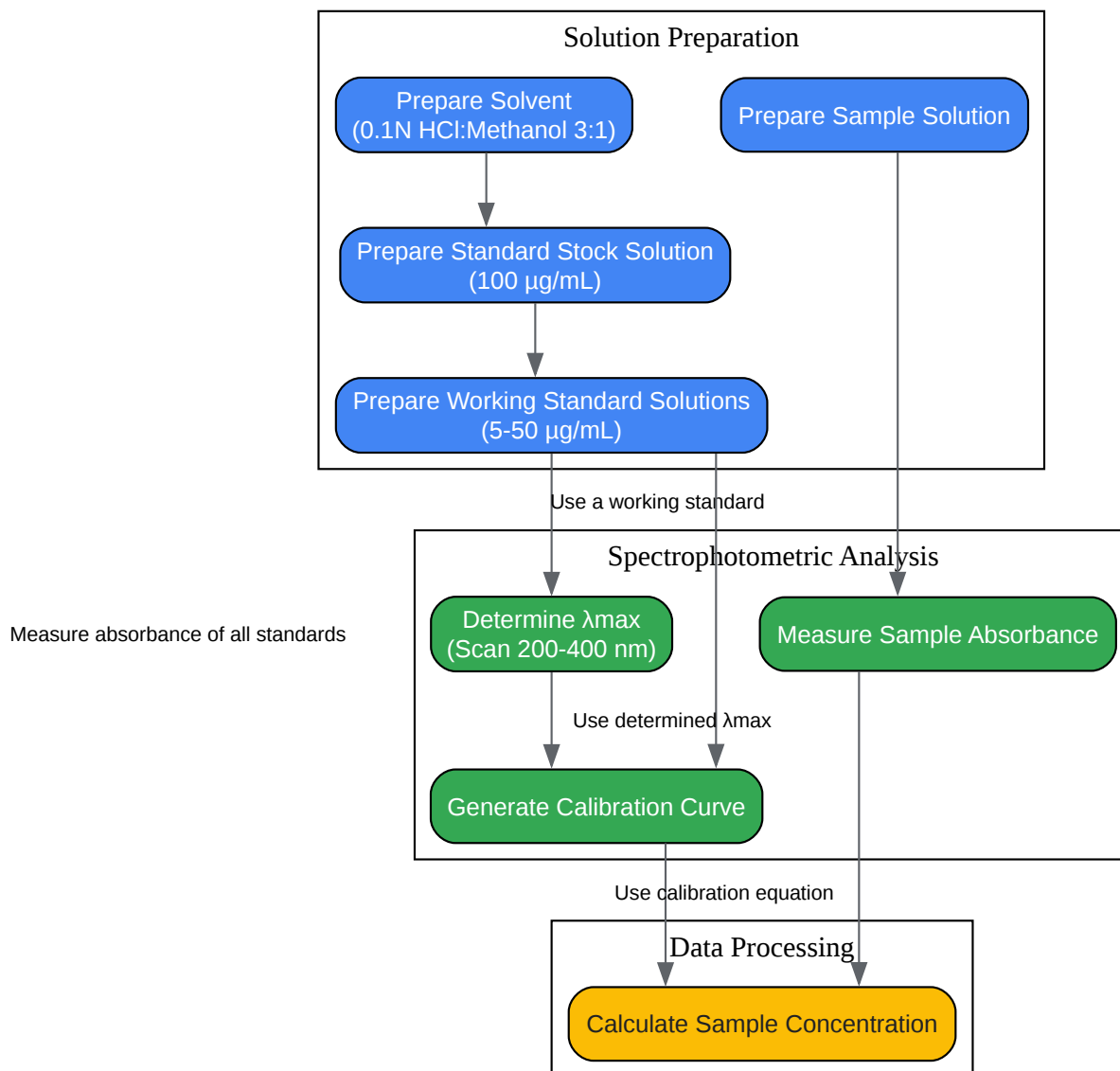
- Measure the absorbance of each working standard solution at the determined  $\lambda_{\text{max}}$  (e.g., 323 nm) against the solvent blank.
- Plot a graph of absorbance versus concentration (µg/mL).

- Perform a linear regression analysis to determine the equation of the line and the correlation coefficient ( $r^2$ ).

#### 5. Analysis of Sample Solution

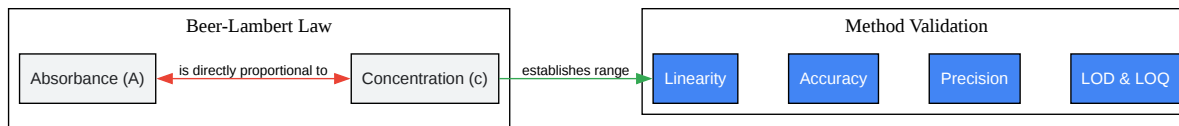
- Prepare the sample solution containing strontium ranelate in the solvent. For a tablet dosage form, an amount of powdered tablets equivalent to 10 mg of strontium ranelate can be dissolved in the solvent, filtered, and diluted to a suitable concentration within the calibration range.
- Measure the absorbance of the sample solution at the  $\lambda_{\text{max}}$ .
- Calculate the concentration of strontium ranelate in the sample using the equation of the line obtained from the calibration curve.

## Visualizations



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Caption: Workflow for the spectrophotometric determination of Strontium Ranelate.



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Caption: Relationship between the analytical principle and validation parameters.

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